![molecular formula C6H3BrClN3 B1284127 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine CAS No. 245325-30-8](/img/structure/B1284127.png)
3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
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Overview
Description
“3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine” is a heterocyclic compound . It is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Molecular Structure Analysis
The molecular formula of “3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine” is C6H3BrClN3 . It has a molecular weight of 232.46 g/mol . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .Physical And Chemical Properties Analysis
“3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine” is a solid compound . It has a topological polar surface area of 41.6 Ų and a complexity of 157 . It has no rotatable bonds .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include BCMP, have been studied for their biomedical applications . They have been found to have diverse biological activities, which makes them interesting targets for drug discovery and development.
Inhibitory Activity
Some compounds similar to BCMP have shown significant inhibitory activity . This suggests that BCMP could also have potential applications in this area.
Research into Substitution Patterns
Research has been conducted into the substitution patterns of 1H-pyrazolo[3,4-b]pyridines, including BCMP . This research can provide valuable insights into the properties and potential applications of these compounds.
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-1-5(8)9-2-4(3)10-11-6/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWHFIVQONMGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571876 |
Source
|
Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
245325-30-8 |
Source
|
Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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